3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine
Overview
Description
3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine is a chemical compound with the molecular formula C13H16N4O It features a morpholine ring substituted with a 1-benzyl-1H-1,2,4-triazol-5-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine typically involves the reaction of a benzyl-substituted triazole with morpholineThis reaction is performed under mild conditions, often at room temperature, and yields the desired triazole product with high efficiency .
Industrial Production Methods
This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the benzyl group, resulting in different reduced products.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce benzyl alcohol derivatives .
Scientific Research Applications
3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through hydrogen bonding and π-π interactions.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and coordination complexes.
Biological Studies: Its triazole moiety makes it a candidate for studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine involves its interaction with molecular targets through its triazole ring. The triazole ring can act as both a hydrogen bond donor and acceptor, facilitating binding to enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine: Similar structure but with the triazole ring substituted at a different position.
1,2,3-Triazole Derivatives: These compounds share the triazole core but differ in their substitution patterns and functional groups.
Uniqueness
3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine is unique due to its specific substitution pattern, which can influence its binding properties and reactivity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-(2-benzyl-1,2,4-triazol-3-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-2-4-11(5-3-1)8-17-13(15-10-16-17)12-9-18-7-6-14-12/h1-5,10,12,14H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSJLQZCZCZZTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=NC=NN2CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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